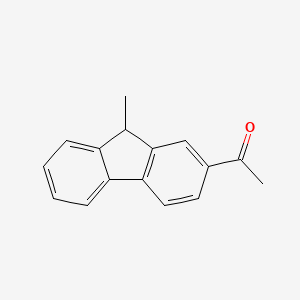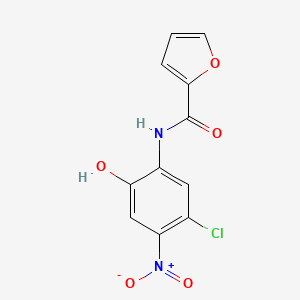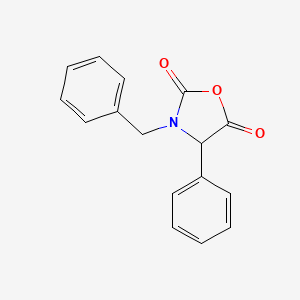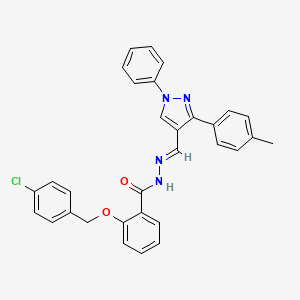
2-((4-Chlorobenzyl)oxy)-N'-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide is a complex organic compound that features a combination of aromatic rings, a pyrazole moiety, and a hydrazide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide typically involves multiple steps:
Formation of the hydrazide: This step involves the reaction of benzohydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Introduction of the pyrazole moiety: The hydrazone intermediate is then reacted with a pyrazole derivative under suitable conditions to introduce the pyrazole ring.
Attachment of the 4-chlorobenzyl group: The final step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide: is similar to other hydrazide derivatives and pyrazole-containing compounds.
Other Examples: Compounds like 2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide and 2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide share structural similarities.
Uniqueness
Structural Features: The combination of the 4-chlorobenzyl group, pyrazole ring, and hydrazide linkage makes this compound unique.
Functional Properties: Its unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
881664-61-5 |
|---|---|
Formule moléculaire |
C31H25ClN4O2 |
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methoxy]-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C31H25ClN4O2/c1-22-11-15-24(16-12-22)30-25(20-36(35-30)27-7-3-2-4-8-27)19-33-34-31(37)28-9-5-6-10-29(28)38-21-23-13-17-26(32)18-14-23/h2-20H,21H2,1H3,(H,34,37)/b33-19+ |
Clé InChI |
BSPRRTFOIVGTKG-HNSNBQBZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


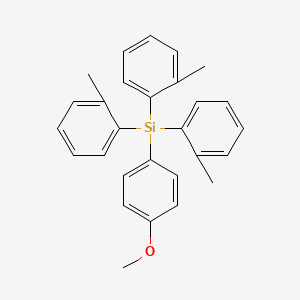
![2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15076551.png)

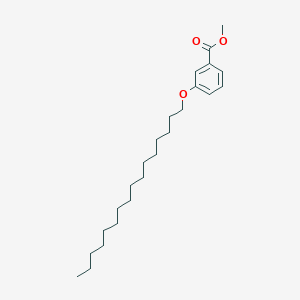

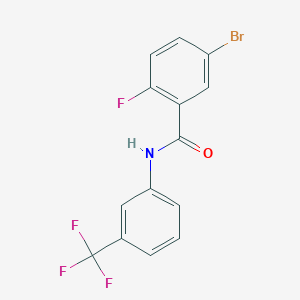
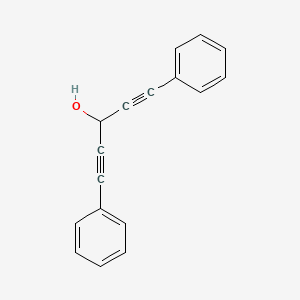
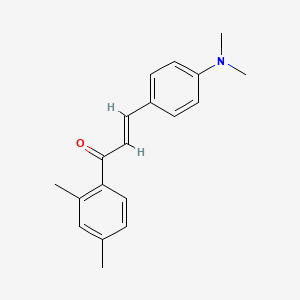

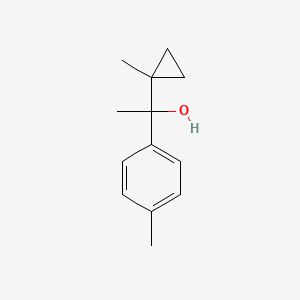
![N-[4-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B15076595.png)
